molecular formula C6H8IN5 B12368200 3-Methyladenine-d3 (hydroiodide)

3-Methyladenine-d3 (hydroiodide)

Cat. No.: B12368200
M. Wt: 280.08 g/mol
InChI Key: XOVTVYMRASGZCP-NIIDSAIPSA-N
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Description

3-Methyladenine-d3 (hydroiodide) is a deuterated form of 3-Methyladenine, where three hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research as a stable isotope-labeled compound. The deuterium labeling allows for precise tracking and quantification in various biochemical and pharmacological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyladenine-d3 (hydroiodide) typically involves the deuteration of 3-Methyladenine. This process can be achieved through the exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O). The reaction conditions often include elevated temperatures and the use of a catalyst to facilitate the exchange process .

Industrial Production Methods

Industrial production of 3-Methyladenine-d3 (hydroiodide) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the efficient exchange of hydrogen with deuterium. The final product is then purified and crystallized to obtain the hydroiodide salt form .

Chemical Reactions Analysis

Types of Reactions

3-Methyladenine-d3 (hydroiodide) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted analogs .

Scientific Research Applications

3-Methyladenine-d3 (hydroiodide) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyladenine-d3 (hydroiodide) involves its role as a stable isotope-labeled compound. The deuterium atoms allow for precise tracking and quantification in various studies. The compound can interact with specific molecular targets and pathways, providing valuable information on biochemical processes and drug interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyladenine-d3 (hydroiodide) is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in scientific studies. This makes it particularly valuable in pharmacokinetic and metabolic research .

Properties

Molecular Formula

C6H8IN5

Molecular Weight

280.08 g/mol

IUPAC Name

3-(trideuteriomethyl)-7H-purin-6-imine;hydroiodide

InChI

InChI=1S/C6H7N5.HI/c1-11-3-10-5(7)4-6(11)9-2-8-4;/h2-3,7H,1H3,(H,8,9);1H/i1D3;

InChI Key

XOVTVYMRASGZCP-NIIDSAIPSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1C=NC(=N)C2=C1N=CN2.I

Canonical SMILES

CN1C=NC(=N)C2=C1N=CN2.I

Origin of Product

United States

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